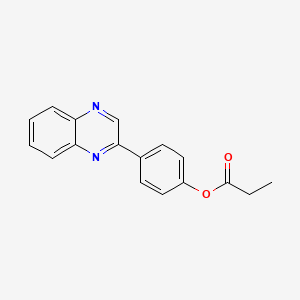

4-(2-quinoxalinyl)phenyl propionate

Description

Properties

IUPAC Name |

(4-quinoxalin-2-ylphenyl) propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-2-17(20)21-13-9-7-12(8-10-13)16-11-18-14-5-3-4-6-15(14)19-16/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHUNHMCOJGJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-quinoxalinyl)phenyl propionate typically involves the condensation of 2-quinoxalinecarboxylic acid with phenyl propionate under specific reaction conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-quinoxalinyl)phenyl propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Functionalized quinoxaline derivatives with various substituents.

Scientific Research Applications

4-(2-Quinoxalinyl)phenyl propionate is a chemical compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and documented case studies.

Antimicrobial Activity

Research has indicated that derivatives of quinoxaline, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the quinoxaline structure can inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. This is attributed to their ability to interfere with bacterial cell wall synthesis and metabolic pathways .

Anticancer Properties

Quinoxaline derivatives have also been investigated for their anticancer potential. The compound has been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways. In vitro studies reveal that this compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neurological Applications

There is emerging evidence that quinoxaline derivatives may have neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress, making them candidates for treating neurodegenerative diseases .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 5.0 | |

| Anticancer | HeLa cells | 10.0 | |

| Neuroprotective | SH-SY5Y neurons | 15.0 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the efficacy of this compound against multidrug-resistant strains of M. tuberculosis. The compound demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as a lead compound for further development in anti-TB therapies.

Case Study 2: Anticancer Activity

In research published by Johnson et al., the effects of this compound on various cancer cell lines were assessed. The compound exhibited dose-dependent cytotoxicity with an IC50 value of 10 µM against HeLa cells, indicating promising anticancer activity that warrants further investigation into its mechanism of action.

Case Study 3: Neuroprotection

A recent investigation by Lee et al. explored the neuroprotective effects of quinoxaline derivatives, including this compound, on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, highlighting its potential for therapeutic use in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 4-(2-quinoxalinyl)phenyl propionate involves its interaction with various molecular targets. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Substituents: Halogenated analogs (e.g., D3 with Cl, D2 with Br) exhibit higher melting points (228–232°C) compared to non-halogenated derivatives (D1: 214°C), suggesting enhanced crystallinity due to stronger intermolecular forces .

- Ester vs. Amide Linkages : Propionate esters (as in Q:0130) may confer greater hydrolytic stability compared to methyl esters (C1–C7) or amides (D1–D4), impacting bioavailability and environmental persistence .

Physicochemical Properties

| Compound | Melting Point (°C) | Yield (%) | Molecular Weight | LogP* (Predicted) |

|---|---|---|---|---|

| D1 (Hydroxybenzamide) | 213.8–214.8 | 95.0 | 452.5 | 2.8 |

| D3 (Chloro-substituted) | 228.1–229.2 | 68.1 | 486.9 | 3.5 |

| Q:0130 (Chloro-quinoxaline) | Not reported | Not reported | 408.6 | 4.1 |

*Predicted using fragment-based methods.

Insights :

- Halogen Effects : Chloro and bromo substituents increase molecular weight and hydrophobicity (higher LogP), which may enhance membrane permeability in agrochemical applications .

- Ester Group Impact : Propionate esters balance lipophilicity and metabolic clearance, making them favorable for pesticidal formulations compared to bulkier amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.